2-[2-(2-Azidoethoxy)ethoxy]ethanol

Catalog No.
S520232
CAS No.
86520-52-7
M.F
C6H13N3O3
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-Azidoethoxy)ethoxy]ethanol

CAS Number

86520-52-7

Product Name

2-[2-(2-Azidoethoxy)ethoxy]ethanol

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanol

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2

InChI Key

PMNIHDBMMDOUPD-UHFFFAOYSA-N

SMILES

C(COCCOCCO)N=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG3-alcohol

Canonical SMILES

C(COCCOCCO)N=[N+]=[N-]

Description

The exact mass of the compound 2-[2-(2-Azidoethoxy)ethoxy]ethanol is 175.0957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glucose Analogue for Studying Growth Factors

2-[2-(2-Azidoethoxy)ethoxy]ethanol, also known as Azido-PEG3-Alcohol, has been studied as a glucose analogue in the field of regenerative medicine . Due to its structural similarity to glucose, it can be used to investigate the effects of growth factors on cell behavior. Researchers can track the uptake of 2-[2-(2-Azidoethoxy)ethoxy]ethanol by cells, allowing them to understand how growth factors influence cellular metabolism and proliferation.

Polymerization Agent for Synthetic Materials

This compound has also shown promise as a polymerization agent for synthetic materials like poly(ethylene glycol) (PEG) and poly(lactic acid) (PLA) . The azide group (N3) on the molecule allows for efficient coupling with other molecules containing complementary functional groups, facilitating the creation of stable and well-defined polymers. These polymers have potential applications in drug delivery, tissue engineering, and other areas of bioengineering.

Detection of Reactive Oxygen Species (ROS)

2-[2-(2-Azidoethoxy)ethoxy]ethanol exhibits chemiluminescent properties, meaning it emits light in response to a chemical reaction . This characteristic makes it a potential tool for detecting reactive oxygen species (ROS) within cells. ROS are molecules involved in cellular signaling and can contribute to various diseases. By monitoring the chemiluminescence of 2-[2-(2-Azidoethoxy)ethoxy]ethanol, researchers can gain insights into ROS production and oxidative stress within biological systems.

2-[2-(2-Azidoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₆H₁₃N₃O₃ and a molecular weight of 175.19 g/mol. This compound features an azido functional group, which is characterized by the presence of nitrogen atoms bonded in a specific arrangement, making it suitable for various

The mechanism of action of 2-[2-(2-Azidoethoxy)ethoxy]ethanol depends on the specific application.

  • Cross-linking: AZIDE reacts with biomolecules containing complementary functional groups via click chemistry, forming covalent linkages that cross-link the molecules [1].
  • Polymerization: AZIDE acts as a chain extender during the polymerization of PEG or PLA. The azide group reacts with a terminal alky

The azido group in 2-[2-(2-Azidoethoxy)ethoxy]ethanol allows for a range of chemical transformations. Notably, it can undergo:

  • Click Reactions: The azide can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole derivatives.
  • Reduction Reactions: The azido group can be reduced to amine functionalities using reducing agents like lithium aluminum hydride or hydrogenation methods.
  • Substitution Reactions: The ethoxy groups can participate in nucleophilic substitution reactions, allowing for further derivatization.

While specific biological activities of 2-[2-(2-Azidoethoxy)ethoxy]ethanol are not extensively documented, compounds containing azido groups often exhibit interesting biological properties. Azides have been explored for their potential in drug delivery systems and as bioorthogonal labels in biochemical assays. The presence of multiple ethoxy groups may enhance solubility and biocompatibility, making this compound a candidate for further biological studies.

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride.
  • Reaction with Sodium Azide: This compound is reacted with sodium azide in an aqueous solution at elevated temperatures (around 50 °C) to introduce the azido group.
  • Extraction and Purification: The product is extracted using organic solvents such as ethyl acetate, followed by drying and evaporation to yield the desired compound as a yellow oil .

The unique structure of 2-[2-(2-Azidoethoxy)ethoxy]ethanol lends itself to various applications:

  • Bioconjugation: Its azido group can be used for labeling biomolecules, facilitating studies in cellular biology.
  • Polymer Chemistry: It serves as a building block for synthesizing functionalized polymers through click chemistry.
  • Drug Development: Potential use in pharmaceutical formulations where targeted delivery is desired due to its reactive nature.

Interaction studies involving 2-[2-(2-Azidoethoxy)ethoxy]ethanol primarily focus on its reactivity with other functional groups. For instance, its ability to form stable triazole linkages with alkynes makes it a valuable tool in bioconjugation strategies. Additionally, studies may explore its interactions with proteins or nucleic acids when used as a labeling agent.

Several compounds share structural similarities with 2-[2-(2-Azidoethoxy)ethoxy]ethanol. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
1-Azido-3-hydroxypropan-2-olContains an azido and hydroxy groupPotential for dual reactivity
3-AzidopropanolSimple azido alcoholLess complex structure
Polyethylene glycol with azide functionalityLong-chain polymerIncreased solubility and biocompatibility
4-AzidobutylamineAzido group attached to an amineUseful in amine coupling reactions

Uniqueness: The multiple ethoxy groups in 2-[2-(2-Azidoethoxy)ethoxy]ethanol enhance its solubility and reactivity compared to simpler azides, making it particularly versatile for applications requiring high reactivity and compatibility with biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

175.09569129 g/mol

Monoisotopic Mass

175.09569129 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[2-(2-azidoethoxy)ethoxy]ethanol

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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